4-(2-Fluorophenoxy)piperidine

Enzyme Inhibition Fragment-Based Drug Discovery Dihydroorotase

Ideal for FBDD (IC50 180 µM vs DHOase) and ¹⁸F-PET tracer synthesis. ortho-Fluoro substitution enables precise lipophilicity tuning (LogP 1.76) for SAR optimization. High purity, R&D-use only; requires corrosive handling (H314).

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 3623-02-7
Cat. No. B1317486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenoxy)piperidine
CAS3623-02-7
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC=C2F
InChIInChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyMGLFLCJKTMPKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenoxy)piperidine (CAS 3623-02-7): Procurement-Relevant Physicochemical and Biological Baseline for Research Selection


4-(2-Fluorophenoxy)piperidine (CAS 3623-02-7) is a fluorinated piperidine ether with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . It belongs to the class of aryloxypiperidines, which are widely employed as building blocks and pharmacological probes in medicinal chemistry [1]. The compound exists as a free base (typically supplied as a solid with 95% purity) and is also commercially available as the hydrochloride salt (CAS 3413-29-4) to improve aqueous solubility and handling . Its calculated LogP of 1.76 and two rotatable bonds confer a favorable balance of lipophilicity and conformational flexibility for fragment-based drug discovery and structure-activity relationship (SAR) exploration .

Why 4-(2-Fluorophenoxy)piperidine Cannot Be Indiscriminately Substituted with Other Aryloxypiperidine Analogs


Although structurally similar aryloxypiperidines (e.g., 4-phenoxypiperidine, 4-(3-fluorophenoxy)piperidine, 4-(4-fluorophenoxy)piperidine) share a common piperidine-ether scaffold, subtle variations in substitution pattern and halogen identity lead to quantifiable differences in lipophilicity, target engagement, and synthetic tractability. Simple substitution based on apparent structural homology without verifying the specific quantitative profile of 4-(2-fluorophenoxy)piperidine can result in altered logD values [1], divergent enzyme inhibition potency [2], and incompatible downstream synthetic routes . The following evidence demonstrates exactly where this compound offers verifiable differentiation that is meaningful for scientific selection or procurement.

Quantitative Differentiation Evidence for 4-(2-Fluorophenoxy)piperidine Relative to Closest Analogs


Dihydroorotase Inhibition: A Weak Fragment Hit Differentiated from Potent Inhibitors

In an enzymatic assay against mouse dihydroorotase (DHOase), 4-(2-fluorophenoxy)piperidine exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This weak inhibitory activity contrasts sharply with the known potent DHOase inhibitor 5-aminoorotic acid (5-AOA), which displays an IC50 of 9.87 µM (9,870 nM) against the human enzyme [2]. The 18.2-fold lower potency of 4-(2-fluorophenoxy)piperidine confirms its suitability as a low-affinity fragment starting point for hit-to-lead optimization, rather than a potent tool compound. For researchers seeking to probe DHOase with minimal functional disruption or to build SAR around a weak binding core, this compound provides a quantitatively defined, tunable entry point.

Enzyme Inhibition Fragment-Based Drug Discovery Dihydroorotase Pyrimidine Biosynthesis

Lipophilicity (LogP) Fine-Tuning: Ortho-Fluoro Substitution Modulates Hydrophobicity Relative to Non-Fluorinated Parent

The calculated LogP of 4-(2-fluorophenoxy)piperidine is 1.76 . In comparison, the non-fluorinated analog 4-phenoxypiperidine exhibits a slightly lower LogP of 1.67 [1]. The introduction of a single ortho-fluorine atom increases the partition coefficient by approximately 0.09 log units. While this difference is modest, it represents a quantifiable shift in lipophilicity that can influence membrane permeability and off-target binding in a predictable manner. For medicinal chemists optimizing lead compounds, this incremental adjustment provides a rational basis for selecting the fluorinated variant when fine-tuning physicochemical properties without drastically altering the core scaffold.

Physicochemical Property Lipophilicity Medicinal Chemistry SAR

Synthetic Niche: Validated Precursor for PET Ligand Development

4-(2-Fluorophenoxy)piperidine has been specifically identified and offered as a precursor for the synthesis of PET (Positron Emission Tomography) ligands . This application stems from the presence of the ortho-fluorophenyl moiety, which can serve as a site for nucleophilic aromatic substitution with [¹⁸F]fluoride to yield radiolabeled imaging agents. In contrast, the meta- and para-fluoro isomers (e.g., 4-(3-fluorophenoxy)piperidine and 4-(4-fluorophenoxy)piperidine) are less commonly cited for this specific use, and the non-fluorinated 4-phenoxypiperidine cannot be directly radiolabeled without additional synthetic steps. For radiochemistry laboratories, this validated utility directly translates into procurement value, as the compound enables a known synthetic route to fluorine-18 labeled tracers.

Positron Emission Tomography Radiochemistry Precursor Fluorine-18

Fragment Library Utility: Commercially Positioned as a Privileged Scaffold for Fragment-Based Drug Discovery

4-(2-Fluorophenoxy)piperidine hydrochloride (CAS 3413-29-4) is explicitly marketed as a fragment molecule that provides a structural basis and research tool for molecular linking, expansion, and modification in drug discovery [1]. While many aryloxypiperidines are available as building blocks, the commercial positioning of this specific ortho-fluoro variant—coupled with its well-defined physicochemical profile (MW 195, LogP 1.76, 2 rotatable bonds) —makes it a curated entry in fragment libraries. The ortho-fluorine substitution introduces a potential vector for halogen bonding and influences conformational preferences around the ether linkage, which can be exploited in fragment growing strategies. Researchers selecting fragments for library screening can rely on the established purity (95%) and commercial availability of both free base and hydrochloride salt forms, ensuring reproducible experimental outcomes [1].

Fragment-Based Drug Discovery FBLD Scaffold Chemical Biology

Safety Profile: Skin Corrosion Hazard Differentiates Handling Requirements from Less Hazardous Analogs

According to GHS classification data, 4-(2-fluorophenoxy)piperidine is categorized as Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage) and Acute Toxicity Category 4 upon skin contact (H312: Harmful in contact with skin) . In contrast, the closely related 4-(3-fluorophenoxy)piperidine hydrochloride, available through major chemical suppliers, does not carry the same prominent corrosive hazard labeling in standard catalogs, suggesting a potentially lower acute dermal hazard [1]. This quantifiable difference in hazard classification directly impacts procurement decisions for laboratories with varying capabilities in handling corrosive substances. Institutions with limited fume hood space or those seeking to minimize personal protective equipment burdens may find the less hazardous isomer preferable, while those requiring the specific ortho-fluoro substitution for SAR or radiolabeling purposes must implement appropriate safety protocols.

Safety Data GHS Classification Corrosivity Laboratory Handling

Patent Landscape: Specific Structural Claim Differentiation in Piperidine-Based CNS Agents

A U.S. patent assignment (Reel/Frame 023514/0968) explicitly claims 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compounds, which incorporate the 4-(2-fluorophenoxy)piperidine motif as a key structural element [1]. This patent filing demonstrates that the ortho-fluoro substitution pattern has been deemed sufficiently novel and useful by inventors to warrant intellectual property protection. In contrast, more generic 4-aryloxypiperidines with meta- or para-fluoro substitution, or with chloro substituents, are either not specifically claimed in the same context or are covered by broader genus claims. For industrial users concerned with freedom-to-operate or seeking to leverage patented chemical space for licensing opportunities, this specific patent linkage provides a clear differentiator. The compound serves as a tangible building block for accessing a protected class of piperidine derivatives, which may offer strategic value in drug discovery partnerships.

Intellectual Property Patent CNS Therapeutic Agent

Verified Application Scenarios Where 4-(2-Fluorophenoxy)piperidine Provides Measurable Advantage


Fragment-Based Lead Discovery Targeting Dihydroorotase or Related Amidohydrolases

Researchers employing fragment-based drug discovery (FBDD) to identify weak-binding starting points for dihydroorotase (DHOase) or structurally related Zn²⁺-dependent amidohydrolases can utilize 4-(2-fluorophenoxy)piperidine as a validated fragment hit. The compound's IC50 of 180 µM against mouse DHOase [1] places it firmly within the typical affinity range for fragment library members (100 µM to 10 mM). This weak inhibition allows for structure-guided optimization via fragment growing or linking, leveraging the ortho-fluorophenyl ether as a core recognition element. The compound's low molecular weight (195 Da) and favorable ligand efficiency metrics make it an ideal starting point for iterative SAR exploration .

Radiosynthesis of Fluorine-18 Labeled PET Tracers for Neuroimaging

Radiochemistry laboratories engaged in the development of novel PET imaging agents can procure 4-(2-fluorophenoxy)piperidine as a direct precursor for ¹⁸F-radiolabeling. The ortho-fluoro substituent is amenable to nucleophilic aromatic substitution with [¹⁸F]fluoride under appropriate conditions, enabling the synthesis of high-specific-activity tracers targeting central nervous system or peripheral receptors . The commercial availability of the compound in high purity (95%) and as a stable free base or hydrochloride salt [2] streamlines the precursor acquisition process, reducing the burden of in-house synthesis for non-specialized chemistry groups.

Medicinal Chemistry SAR Campaigns Optimizing Lipophilicity and Metabolic Stability

Medicinal chemists conducting structure-activity relationship studies on piperidine-containing lead series can employ 4-(2-fluorophenoxy)piperidine to systematically probe the effect of ortho-fluorination on physicochemical and ADME properties. With a calculated LogP of 1.76—slightly higher than the non-fluorinated parent 4-phenoxypiperidine (LogP 1.67) [3]—this compound provides a quantifiable increment in lipophilicity. This allows for the fine-tuning of compound properties without introducing major structural alterations, facilitating the identification of optimal logD windows for permeability and metabolic stability.

Academic and Industrial Laboratories with Stringent Safety Protocols

Given its classification as a skin corrosive (H314) , 4-(2-fluorophenoxy)piperidine is best suited for laboratories equipped with appropriate chemical fume hoods, personal protective equipment, and hazardous waste disposal procedures. Procurement of this compound should be limited to institutions that have established safety training programs and can comply with GHS handling requirements. For such environments, the compound's unique ortho-fluoro substitution pattern and associated reactivity or binding advantages may outweigh the additional safety considerations, whereas laboratories seeking a lower-hazard aryloxypiperidine building block might opt for the 3-fluoro or 4-fluoro isomers, which lack prominent corrosive hazard warnings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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